

# D4476: A Potent Kinase Inhibitor with a Defined Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-(4-(2,3-dihydrobenzo(1,4)dioxinCompound Name:
6-yl)-5-pyridin-2-yl-1H-imidazol-2yl)benzamide

Cat. No.:

B1669709

Get Quote

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a kinase inhibitor is paramount. D4476, a cell-permeable compound, has emerged as a potent inhibitor of Casein Kinase 1 (CK1) and Transforming Growth Factorbeta (TGF-β) type-I receptor (ALK5). This guide provides a comprehensive cross-reactivity profile of D4476 against a broad spectrum of kinases, supported by experimental data, to facilitate informed decisions in research and development.

D4476 demonstrates significant inhibitory activity towards its primary targets, CK1 and ALK5, with IC50 values of 0.3  $\mu$ M and 0.5  $\mu$ M, respectively[1]. Its utility as a selective inhibitor is further defined by its varied activity against a wide array of other kinases. This guide presents a detailed comparison of D4476's inhibitory effects, enabling researchers to assess its suitability for their specific applications.

## **Cross-Reactivity Profile of D4476**

The following table summarizes the inhibitory activity of D4476 against a panel of 80 kinases at a concentration of 10  $\mu$ M. The data is derived from a comprehensive study by Bain et al. (2007), which employed a radiometric protein kinase assay.



| Kinase        | % Inhibition at 10<br>μΜ | Kinase         | % Inhibition at 10<br>μΜ |
|---------------|--------------------------|----------------|--------------------------|
| CK1 (target)  | >95                      | MSK1           | 28                       |
| ALK5 (target) | 78                       | p70S6K         | 15                       |
| RSK1          | 49                       | ΡΚΒα           | 12                       |
| RSK2          | 48                       | GSK3α          | 10                       |
| MSK2          | 47                       | GSK3β          | 9                        |
| ROCKII        | 42                       | MARK3          | 8                        |
| DYRK1A        | 38                       | MAPKAP-K2      | 7                        |
| p38α MAPK     | 37                       | JNK1α1         | 6                        |
| р38β МАРК     | 37                       | ERK2           | 5                        |
| р38δ МАРК     | 37                       | CDK2/CycA      | 4                        |
| р38у МАРК     | 37                       | CHK1           | 3                        |
| AMPK          | 35                       | PRAK           | 2                        |
| PHK           | 35                       | CK2            | 1                        |
| SGK1          | 34                       | BRSK2          | 0                        |
| CHK2          | 33                       | CaMKI          | 0                        |
| MARK4         | 32                       | CDK3/CycE      | 0                        |
| PKA           | 31                       | CDK5/p25       | 0                        |
| ΡΚCα          | 30                       | CDK6/CycD3     | 0                        |
| РКСВІ         | 30                       | CDK7/CycH/MAT1 | 0                        |
| РКСВІІ        | 30                       | DYRK2          | 0                        |
| РКСу          | 30                       | DYRK3          | 0                        |
| ΡΚCδ          | 30                       | ERK1           | 0                        |
| ΡΚCε          | 30                       | ERK8           | 0                        |



| ΡΚCη     | 30 | GRK2      | 0 |
|----------|----|-----------|---|
| РКС      | 30 | IGF-1R    | 0 |
| PKCı     | 30 | ΙΚΚβ      | 0 |
| РКСµ     | 30 | ΙΚΚε      | 0 |
| PKD1     | 30 | IR        | 0 |
| PRK2     | 30 | JNK2α2    | 0 |
| MKK1     | 29 | JNK3      | 0 |
| MNK1     | 29 | LKB1      | 0 |
| MNK2     | 29 | МАРКАР-КЗ | 0 |
| MST2     | 29 | MARK2     | 0 |
| PDK1     | 29 | MEK1      | 0 |
| S6K1     | 29 | MELK      | 0 |
| Aurora A | 28 | MKK4      | 0 |
| Aurora B | 28 | MKK6      | 0 |
| Aurora C | 28 | MKK7      | 0 |
| BRSK1    | 28 | ΜRCΚα     | 0 |
| СаМКІІδ  | 28 | мкскв     | 0 |
| CaMKIV   | 28 | MST1      | 0 |
| CDKL1    | 28 | MST3      | 0 |
| DAPK1    | 28 | MST4      | 0 |
| DMPK     | 28 | p38-β2    | 0 |
| DRAK1    | 28 | PAK1      | 0 |
| DYRK1B   | 28 | PAK2      | 0 |
| GSK3β    | 28 | PAK3      | 0 |
|          |    |           |   |



| HIPK1             | 28 | PAK4    | 0 |
|-------------------|----|---------|---|
| HIPK2             | 28 | PAK5    | 0 |
| HIPK3             | 28 | PAK6    | 0 |
| JNK1              | 28 | PAR-1Bα | 0 |
| JNK2              | 28 | PASK    | 0 |
| JNK3              | 28 | PIM1    | 0 |
| LCK               | 28 | PIM2    | 0 |
| MAP4K2            | 28 | PIM3    | 0 |
| MAP4K3            | 28 | PLK1    | 0 |
| MAP4K4            | 28 | PRAK    | 0 |
| MAP4K5            | 28 | RIPK2   | 0 |
| MAPKAP-K1a (RSK1) | 28 | ROCK-I  | 0 |
| MARK1             | 28 | SNF1    | 0 |
| MKK3              | 28 | SRC     | 0 |
| MKK5              | 28 | SYK     | 0 |
| MKK7b             | 28 | TBK1    | 0 |
| MLK1              | 28 | TrkA    | 0 |
| MLK2              | 28 | TrkB    | 0 |
| MLK3              | 28 | YES1    | 0 |
|                   |    |         |   |

# **Experimental Protocols**

The cross-reactivity data presented above was generated using a standardized in vitro kinase assay. The following provides a detailed methodology for this type of experiment.

Radiometric Protein Kinase Assay:



This assay quantifies the transfer of a radiolabeled phosphate from [ $\gamma$ -<sup>33</sup>P]ATP to a specific peptide substrate by a given kinase.

#### Materials:

- Purified recombinant kinases
- Specific peptide substrates for each kinase
- D4476 (or other test compounds) dissolved in DMSO
- [y-33P]ATP
- Assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl<sub>2</sub>, 5 mM EGTA, 2 mM EDTA)
- 0.05 M ATP solution
- Phosphocellulose paper (P81)
- 0.75% Phosphoric acid
- · Scintillation counter and scintillation fluid

#### Procedure:

- An assay cocktail is prepared containing the assay buffer, [y-33P]ATP, and the specific peptide substrate.
- The test compound (D4476) or vehicle (DMSO) is added to the wells of a 96-well plate.
- The purified kinase is added to the wells.
- The reaction is initiated by adding the assay cocktail to each well.
- The reaction is incubated at room temperature for a defined period (e.g., 20-40 minutes), allowing for the phosphorylation of the substrate.



- The reaction is stopped by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
- The P81 papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (vehicle) wells.

# **Signaling Pathway Diagrams**

To visualize the biological context of D4476's activity, the following diagrams illustrate the signaling pathways of its primary targets.



Click to download full resolution via product page

Caption: D4476 inhibits CK1-mediated phosphorylation of FOXO1.





Click to download full resolution via product page

Caption: D4476 inhibits the TGF-β signaling pathway via ALK5.

## Conclusion

D4476 is a potent inhibitor of CK1 and ALK5, with a well-defined selectivity profile against a broad range of kinases. The data presented in this guide provides researchers with the necessary information to critically evaluate the suitability of D4476 for their studies. Its high potency against its primary targets, coupled with its relatively low activity against many other kinases, makes it a valuable tool for dissecting the roles of CK1 and ALK5 in cellular signaling pathways. However, researchers should remain mindful of its off-target effects, particularly at higher concentrations, and consider appropriate control experiments to ensure the specificity of their findings.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. youtube.com [youtube.com]
- To cite this document: BenchChem. [D4476: A Potent Kinase Inhibitor with a Defined Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1669709#cross-reactivity-profiling-of-d4476-against-other-kinases]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com